1-Methoxybutane-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

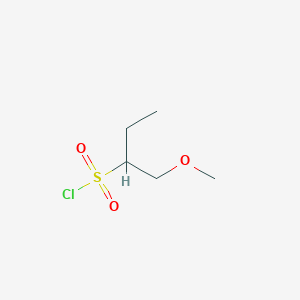

1-Methoxybutane-2-sulfonyl chloride is an organic compound with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a methoxybutane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

The synthesis of 1-Methoxybutane-2-sulfonyl chloride typically involves the reaction of 1-methoxybutane with chlorosulfonic acid or thionyl chloride. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Analyse Chemischer Reaktionen

1-Methoxybutane-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-methoxybutane-2-sulfonic acid.

Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia and alcohols. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxybutane-2-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methoxybutane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Vergleich Mit ähnlichen Verbindungen

1-Methoxybutane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in its backbone.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride with a toluene backbone.

The uniqueness of this compound lies in its methoxybutane backbone, which provides different steric and electronic properties compared to other sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions .

Biologische Aktivität

1-Methoxybutane-2-sulfonyl chloride is an important sulfonyl chloride compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5H11ClO2S and a molecular weight of approximately 182.66 g/mol. The compound features a methoxy group and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role in biochemical pathways involving sulfonamide derivatives. Sulfonyl chlorides are known to participate in various reactions, including the formation of sulfonamides, which exhibit significant pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Anticancer Activity : Research indicates that compounds related to sulfonyl chlorides can inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the JAK/STAT pathway. This mechanism is crucial in cancers where these pathways are overactive.

- Antimicrobial Properties : Sulfonyl chlorides have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or function.

- Local Anesthetic Effects : Similar to other sulfonamide derivatives, this compound may exhibit local anesthetic properties by blocking sodium channels in nerve cells.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|

| Anticancer | DU145, MDA-MB-231 | Significant reduction in cell proliferation |

| Antimicrobial | Staphylococcus aureus | Effective against bacterial strains |

| Local Anesthetic | N/A | Comparable effects to established local anesthetics |

Anticancer Efficacy

A study focusing on the anticancer effects of this compound revealed that treatment with this compound led to a significant decrease in viability in breast cancer cell lines (MDA-MB-231). The underlying mechanism was linked to the inhibition of the STAT3 signaling pathway, which is often upregulated in aggressive cancers. This suggests that targeting such pathways could be a viable strategy for developing new anticancer therapies.

Antimicrobial Activity

In another study examining the antimicrobial properties, this compound exhibited effective inhibition against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was identified as a key mechanism contributing to its antimicrobial efficacy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential:

- Absorption : The compound is rapidly absorbed when administered.

- Distribution : It shows good tissue penetration due to its lipophilic nature.

- Metabolism : Metabolic transformations can enhance or reduce its biological activity.

Eigenschaften

IUPAC Name |

1-methoxybutane-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-3-5(4-9-2)10(6,7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCYWKUTKSXTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.